5-Sulfanyl-1,3-benzothiazole-2(3H)-thione
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Overview
Description
5-Sulfanyl-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Sulfanyl-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications.
Industry
In industry, this compound may be used as an intermediate in the production of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action of 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzothiazole
- 2-Benzothiazolylthioacetic acid
- 2-Benzothiazolylthiol
Comparison
Compared to similar compounds, 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione may exhibit unique properties due to the presence of the thione group
Properties
CAS No. |
854060-35-8 |
---|---|
Molecular Formula |
C7H5NS3 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
5-sulfanyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NS3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) |
InChI Key |
MLKBUBXJSUWJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)NC(=S)S2 |
Origin of Product |
United States |
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